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Compound of Interest

Compound Name: 5-Chloro-3-fluoro-2-iodopyridine

Cat. No.: B1588823

5-Chloro-3-fluoro-2-iodopyridine is a strategically important heterocyclic compound for
researchers and chemical development professionals. Its pyridine core is a common scaffold in
biologically active molecules, and the unique arrangement of three distinct halogen atoms—
iodine, chlorine, and fluorine—provides a powerful toolkit for selective, stepwise
functionalization.[1] The differentiated reactivity of the carbon-halogen bonds makes this
molecule an exceptionally versatile intermediate in the synthesis of complex molecular
architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide
offers an in-depth exploration of its chemical properties, synthetic utility, and core applications,
providing field-proven insights for its effective use in research and development.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity and reactivity of 5-
Chloro-3-fluoro-2-iodopyridine. The following table summarizes its key physical properties
and mandated storage conditions.
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Property Value Reference
CAS Number 884494-49-9 [31[4]
Molecular Formula CsH2CIFIN [3114]
Molecular Weight 257.43 g/mol [31[5]
Appearance Solid [6]

Melting Point 105-110°C [6]

Purity >98% [6]

Store in a cool, dry, dark place
N under an inert atmosphere;
Storage Conditions ] [3]
freezer storage at -20°C is

recommended.

Safety and Handling Precautions

As a halogenated organic compound, 5-Chloro-3-fluoro-2-iodopyridine requires careful
handling to minimize exposure and risk.

o Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.
[7] It causes significant skin and serious eye irritation and may lead to respiratory irritation.[7]

[81[°]
o Precautionary Measures:
o Use only in a well-ventilated area, such as a fume hood.[7]

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[7]

o Avoid breathing dust or fumes.[7]

o Wash hands and any exposed skin thoroughly after handling.[9]
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o In case of contact with eyes, rinse cautiously with water for several minutes and seek
immediate medical attention.[7][9]

Synthesis and Manufacturing

While a direct, published synthesis for 5-Chloro-3-fluoro-2-iodopyridine is not readily

available, a highly plausible and logical synthetic route can be designed based on established
transformations of related pyridine systems. The most direct precursor is 2-amino-5-chloro-3-
fluoropyridine (CAS 246847-98-3), which is commercially available. The transformation relies

on a Sandmeyer-type diazotization reaction.

Proposed Synthetic Pathway from 2-Amino-5-chloro-3-
fluoropyridine

The conversion of the amino group at the C2 position into an iodo group is a classic
transformation that leverages the reactivity of diazonium salts.

Synthetic Route

@-Amino-5-ch|oro-3-f|uoropyridine)

NaNOz2, ag. H2SO0a4
0-5°C

(Diazonium Salt Intermediate)

Kl (aq)
Room Temp.

G-ChIoro-3-f|uoro-2-iodopyridine)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Chloro-3-fluoro-2-iodopyridine.
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Detailed Experimental Protocol: Diazotization and
lodination

This protocol is a representative procedure based on standard methods for converting 2-
aminopyridines to 2-iodopyridines.

e Diazotization:

o To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt
bath, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq) portion-wise, ensuring the
temperature does not exceed 10 °C.

o Stir the resulting solution until all the solid has dissolved.

o Prepare a solution of sodium nitrite (NaNOz) (1.1 eq) in water and add it dropwise to the
reaction mixture, maintaining the temperature between 0-5 °C.

o Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete
formation of the diazonium salt. The reaction can be monitored for the absence of the
starting amine by TLC.

 lodination:
o Prepare a solution of potassium iodide (KI) (1.5 eq) in water.

o Add the freshly prepared diazonium salt solution dropwise to the Kl solution at room
temperature. Vigorous nitrogen gas evolution will be observed.

o After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours,
then gently warm to 40-50 °C for 30 minutes to ensure the reaction goes to completion.

o Work-up and Purification:

o Cool the reaction mixture to room temperature and neutralize with a saturated aqueous
solution of sodium bicarbonate until the pH is ~7-8.
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o Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3x).

o Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove
any residual iodine, then wash with brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield pure 5-
Chloro-3-fluoro-2-iodopyridine.

Chemical Reactivity: A Platform for Selective
Functionalization

The synthetic power of 5-Chloro-3-fluoro-2-iodopyridine stems from the differential reactivity
of its three carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions.
The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl >> C-
F. This hierarchy allows for highly selective, stepwise modifications of the pyridine ring.

Cross-Coupling Reactivity

! More readily undergoes Requires more forcing J
C2'|0d|ne oxidative addition conditions or specific catalysts C3'F|U0r|ne
(Most Reactive) (Least Reactive)

Click to download full resolution via product page

Caption: Reactivity of C-X bonds in Pd-catalyzed cross-coupling.

Reactions at the C2-lodo Position

The C-I bond is the primary site for functionalization due to its high reactivity. This allows for the
introduction of a wide variety of substituents under relatively mild conditions.
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o Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by
coupling with boronic acids or their esters.[10][11] It is widely used to introduce aryl,
heteroaryl, or vinyl groups at the C2 position.[12]

e Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C(sp?)-C(sp)
bonds by coupling with terminal alkynes, providing access to arylethynylpyridines.[13][14]
This is typically achieved using a palladium catalyst and a copper(l) co-catalyst.[15]

o Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-
N bonds, allowing for the introduction of primary or secondary amines, amides, or other
nitrogen-containing functional groups.

Reactions at the C5-Chloro Position

The C-Cl bond is significantly less reactive than the C-I bond. It can be targeted for cross-
coupling after the C2 position has been functionalized, often requiring more active catalyst
systems (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction
temperatures. It can also undergo nucleophilic aromatic substitution (SNAr) under forcing
conditions.

The Role of the C3-Fluoro Group

The fluorine atom at the C3 position is generally unreactive in cross-coupling reactions.[16] Its
primary role is electronic; as a highly electronegative atom, it lowers the electron density of the
pyridine ring, which can influence the kinetics and regioselectivity of reactions. The presence of
fluorine is a desirable feature in many pharmaceutical candidates due to its ability to modulate
metabolic stability and binding affinity.[16]

Key Experimental Protocols: Cross-Coupling

Reactions
Protocol 1: Suzuki-Miyaura Coupling at the C2 Position

This procedure provides a general framework for the palladium-catalyzed coupling of 5-Chloro-
3-fluoro-2-iodopyridine with an arylboronic acid.

o Reaction Setup:
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o To an oven-dried reaction vessel, add 5-Chloro-3-fluoro-2-iodopyridine (1.0 eq), the
desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPhs)a4 (2-5 mol%)
or a combination of Pdz(dba)s and a suitable phosphine ligand (e.g., SPhos, XPhos), and
a base such as K2COs3, Cs2C0Os3, or K3sPOa (2.0-3.0 eq).

o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

e Reaction Execution:

o Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or
toluene/ethanol/water, via syringe.

o Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as
monitored by TLC or LC-MS (typically 2-24 hours).

o Work-up and Purification:

o Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

o Separate the layers and extract the aqueous phase with the organic solvent.
o Combine the organic layers, wash with brine, dry over Na=SOa, filter, and concentrate.

o Purify the residue by flash column chromatography to obtain the 2-aryl-5-chloro-3-
fluoropyridine product.

Protocol 2: Sonogashira Coupling at the C2 Position

This protocol describes a standard procedure for coupling with a terminal alkyne.
e Reaction Setup:

o To an oven-dried Schlenk flask, add 5-Chloro-3-fluoro-2-iodopyridine (1.0 eq), a
palladium catalyst (e.g., PdCIz(PPhs)z, 2-5 mol%), and a copper(l) co-catalyst (e.g., Cul, 5-
10 mol%).

o Evacuate and backfill the flask with an inert gas.
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e Reaction Execution:
o Add a degassed solvent such as triethylamine (EtsN) or a mixture of THF/EtsN.
o Add the terminal alkyne (1.1-1.5 eq) via syringe.

o Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion
(monitored by TLC or LC-MS).

e Work-up and Purification:
o Concentrate the reaction mixture under reduced pressure.

o Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated
agueous NHa4ClI solution and brine.

o Dry the organic layer over Na=SOa, filter, and concentrate.

o Purify the crude product by flash column chromatography to yield the 2-alkynyl-5-chloro-3-
fluoropyridine.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 5-Chloro-3-fluoro-2-iodopyridine makes it a valuable
building block for synthesizing complex molecules with important biological activities.

o Pharmaceutical Intermediates: Halogenated pyridines are core components of numerous
active pharmaceutical ingredients (APIs).[1] The precursor, 2-amino-5-chloro-3-
fluoropyridine, is used in the synthesis of inhibitors of cyclin-dependent kinases (CDKSs) for
cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction
for treating type Il diabetes.[17] The ability to selectively functionalize the 2- and 5-positions
of the pyridine ring allows for the rapid generation of diverse compound libraries to explore
structure-activity relationships (SAR) in drug discovery programs.[1]

o Agrochemical Development: The pyridine scaffold is also prevalent in modern
agrochemicals. This intermediate can be used to construct novel pesticides, herbicides, and
fungicides designed for enhanced crop protection and greater target specificity.[1][2]
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Conclusion

5-Chloro-3-fluoro-2-iodopyridine is more than a simple chemical reagent; it is a sophisticated
synthetic platform. The well-defined hierarchy of its carbon-halogen bond reactivity provides
chemists with precise control over molecular construction. By enabling selective, sequential
cross-coupling reactions, this building block facilitates the efficient synthesis of highly
functionalized pyridine derivatives, accelerating innovation in the critical fields of medicine and
agriculture. A thorough understanding of its properties, reactivity, and handling requirements is
essential for any scientist looking to leverage its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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